

Quantitative Comparison of Deuterated Norgestrel Standards

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Compound Focus: Norgestrel-d5

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The table below summarizes the key data for **Levonorgestrel-d6** from recent studies. Direct comparative data for other norgestrel standards (like Levonorgestrel-d7) in the same experiment is limited in the provided search results.

Internal Standard	Molecular Formula & Weight	Purity	Key Quantitative Data (Recovery, Matrix Effect, Stability)	Primary Application Context
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| **Levonorgestrel-d6** | $C_{21}H_{22}D_6O_2$, 318.49 g/mol [1] | >95%, ~99.6% by HPLC, >98% atom D [1] | **Recovery:** ~93.9% from plasma [1] **Matrix Effect:** Minimal (see Table 1) [1] **Stability:** Excellent across various conditions (see Table 2) [1] | LC-MS/MS quantification of Levonorgestrel in human plasma [1] | | **Levonorgestrel-d7** | Information not explicitly stated in provided search results | Information not explicitly stated in provided search results | **Recovery/Effects:** Used in a validated multiplex assay; specific performance data for the standard itself not highlighted [2] [3] | LC-MS/MS multiplex assay for ETO, LNG, MPA, and NET in human plasma [2] [3] |

Detailed Experimental Protocols

The high-quality data for Levonorgestrel-d6 comes from rigorously validated bioanalytical methods.

Sample Preparation and Extraction

Two main sample preparation techniques are prominently used for processing plasma samples before analysis:

- **Protein Precipitation (PP) + Solid-Phase Extraction (SPE):** This method involves precipitating proteins in plasma with a methanol/ZnSO₄ mixture. The supernatant is then loaded onto a 96-well SPE plate, washed, and the analytes are eluted with methanol. The eluate is dried down and reconstituted for analysis [4].
- **Liquid-Liquid Extraction (LLE):** This simpler method involves adding an internal standard solution to plasma, followed by an organic solvent like methyl-tert-butyl ether. The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness, with the residue reconstituted in a solvent compatible with the LC-MS/MS system [3].

LC-MS/MS Analysis

The core analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry.

- **Chromatography:** Separation is typically achieved on a **C8 or C18 reversed-phase column** (e.g., 50-100 mm long, 2.1 mm internal diameter) using a gradient of water and methanol or acetonitrile, often with additives like 0.1% ammonium hydroxide or formic acid [4] [3]. The use of narrow-bore (e.g., 1.0 mm ID) columns can enhance sensitivity [4].
- **Mass Spectrometry:** Detection uses a triple-quadrupole mass spectrometer in **Multiple Reaction Monitoring (MRM)** mode. For Levonorgestrel-d6, the characteristic mass transition is **m/z 334.1 → 91.0** [1]. The use of stable isotope-labeled internal standards like Levonorgestrel-d6 corrects for variations in sample preparation and ionization efficiency [4].

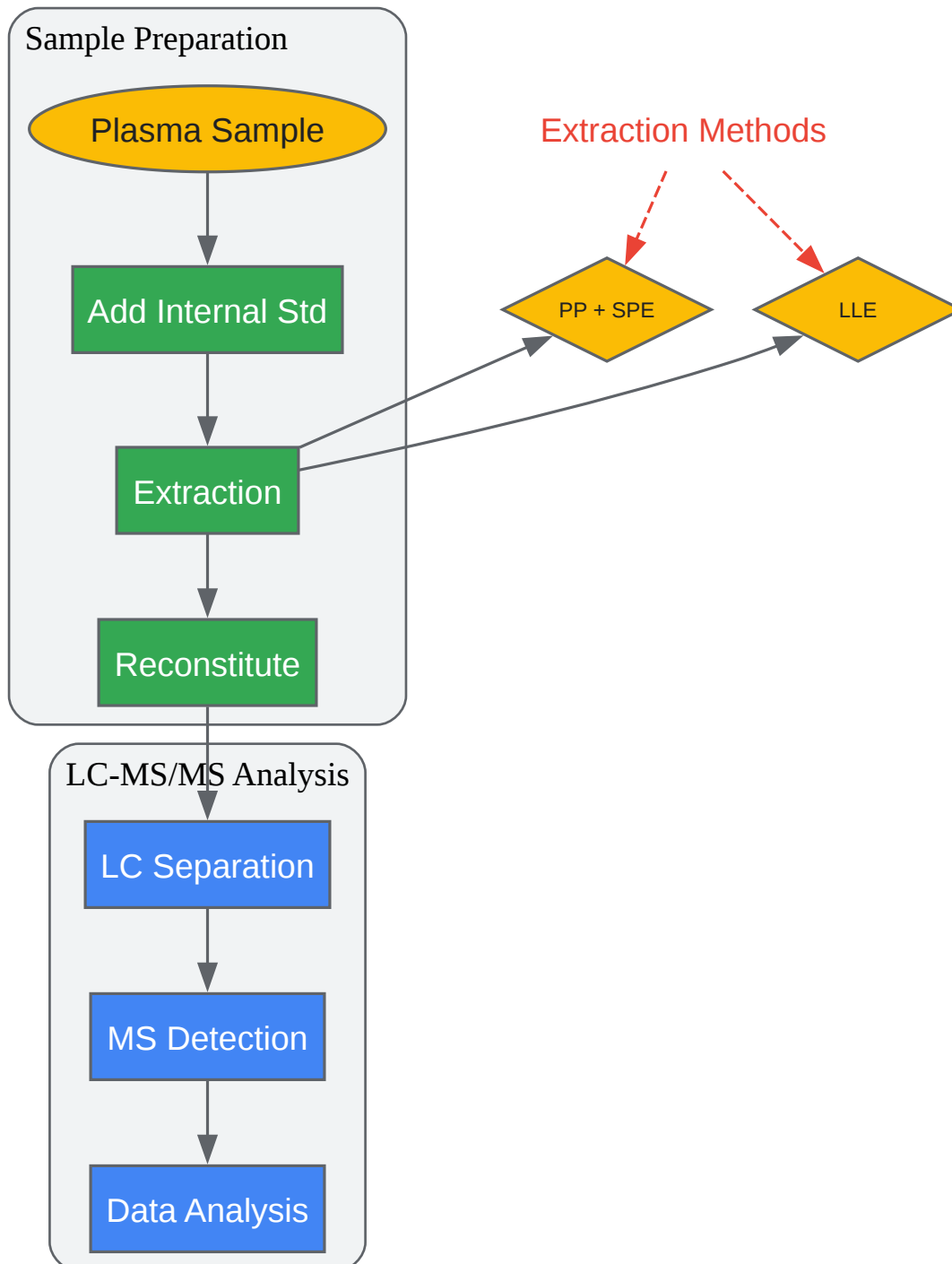
Validation Data for Levonorgestrel-d6

Methods employing Levonorgestrel-d6 demonstrate excellent performance [1]:

- **Linearity:** Calibration curves are linear over a wide range (e.g., 100 to 35,000 pg/mL for levonorgestrel) with correlation coefficients ($r \geq 0.9990$).
- **Precision and Accuracy:** Intra-run precision (%RSD) is between 0.76% and 6.44%, and accuracy (% relative error) is within $\pm 4\%$.
- **Stability:** The standard is stable under various conditions, including on the benchtop (at least 10 hours), in the autosampler (up to 75 hours at 10°C), and through multiple freeze-thaw cycles (five cycles with $<1.5\%$ change).

Workflow for Steroid Hormone Analysis

The following diagram illustrates the general workflow for quantifying steroid hormones like levonorgestrel using LC-MS/MS and a deuterated internal standard, integrating the key steps discussed above.



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Key Comparison Takeaways

- **Levonorgestrel-d6 is a robust and well-characterized choice**, with extensive data supporting its high recovery, minimal matrix effects, and exceptional stability under various storage and handling conditions [1].
- **Levonorgestrel-d7 is also effectively used in modern, validated methods**, particularly in **multiplexed assays** designed to quantify several progestins simultaneously [2] [3].
- The choice between them may depend on the **specific application**. For a single-analyte method, Levonorgestrel-d6's deeply validated profile is excellent. For a panel, a standard like Levonorgestrel-d7 that is part of a matched set for multiple analytes might be preferable.

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